[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine
CAS No.:
Cat. No.: VC18137444
Molecular Formula: C10H10BrF2N
Molecular Weight: 262.09 g/mol
* For research use only. Not for human or veterinary use.
![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine -](/images/structure/VC18137444.png)
Specification
Molecular Formula | C10H10BrF2N |
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Molecular Weight | 262.09 g/mol |
IUPAC Name | [1-(3-bromophenyl)-2,2-difluorocyclopropyl]methanamine |
Standard InChI | InChI=1S/C10H10BrF2N/c11-8-3-1-2-7(4-8)9(6-14)5-10(9,12)13/h1-4H,5-6,14H2 |
Standard InChI Key | KDIYUHZVPIGJMB-UHFFFAOYSA-N |
Canonical SMILES | C1C(C1(F)F)(CN)C2=CC(=CC=C2)Br |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, [1-(3-bromophenyl)-2,2-difluorocyclopropyl]methanamine, delineates its core structure: a cyclopropane ring substituted at the 1-position with a 3-bromophenyl group and at the 2,2-positions with fluorine atoms, alongside an aminomethyl side chain. Key structural features include:
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Cyclopropyl Ring: The strained three-membered ring imposes conformational rigidity, potentially enhancing binding affinity to target proteins.
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3-Bromophenyl Group: Bromine’s electronegativity and size may facilitate halogen bonding with biological targets, while the aryl ring enables π-π stacking interactions .
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Difluorination: The geminal fluorine atoms introduce electron-withdrawing effects, modulating the compound’s acidity and metabolic stability .
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Aminomethyl Side Chain: The primary amine provides a site for derivatization or salt formation, critical for optimizing pharmacokinetic properties.
The canonical SMILES string, C1C(C1(F)F)(CN)C2=CC(=CC=C2)Br
, and InChIKey KDIYUHZVPIGJMB-UHFFFAOYSA-N
, facilitate computational modeling and database searches. X-ray crystallography data, though unavailable, could elucidate bond angles and torsional strain within the cyclopropane ring.
Table 1: Molecular Properties of [1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine
Property | Value |
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Molecular Formula | C₁₀H₁₀BrF₂N |
Molecular Weight | 262.09 g/mol |
IUPAC Name | [1-(3-bromophenyl)-2,2-difluorocyclopropyl]methanamine |
SMILES | C1C(C1(F)F)(CN)C2=CC(=CC=C2)Br |
InChIKey | KDIYUHZVPIGJMB-UHFFFAOYSA-N |
PubChem CID | 163371497 |
Synthesis and Optimization
The synthesis of [1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine involves multi-step protocols requiring precise control of reaction conditions. While detailed procedures are proprietary, general approaches can be inferred from analogous compounds :
Key Synthetic Steps
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Cyclopropanation: A [2+1] cycloaddition between a 3-bromophenyl-substituted alkene and a difluorocarbene precursor (e.g., CHF₂Cl) under high-pressure or photolytic conditions.
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Aminomethylation: Introduction of the methanamine group via nucleophilic substitution or reductive amination, often using reagents like ammonium hydroxide or lithium aluminum hydride .
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, with yields optimized through solvent selection (e.g., ethyl acetate/heptane mixtures) .
Challenges include mitigating ring strain during cyclopropanation and avoiding defluorination under basic conditions. Recent advances in flow chemistry could enhance scalability and purity.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclopropanation | CHF₂Cl, CuCl, 80°C, 12h | 45–60 |
Aminomethylation | NH₄OH, MeOH, RT, 6h | 70–85 |
Purification | Silica gel (EtOAc/Heptane 1:4) | >95 purity |
Physicochemical Properties
The compound’s bioavailability and reactivity are influenced by its physicochemical profile:
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Solubility: Limited aqueous solubility (logP ≈ 2.5 predicted) necessitates formulation with co-solvents like DMSO for in vitro assays.
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Stability: The difluorocyclopropyl group resists metabolic oxidation, enhancing plasma stability compared to non-fluorinated analogs .
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Acidity/Basicity: The primary amine (pKa ≈ 9.5) facilitates protonation under physiological conditions, improving membrane permeability.
Comparative studies with [1-(3-Bromo-2-fluorophenyl)cyclopropyl]methanol (PubChem CID 165708346) reveal that replacing the hydroxyl group with an amine increases basicity and hydrogen-bonding capacity, critical for target engagement .
Future Directions
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In Vitro Profiling: Screen against kinase panels and cancer cell lines to identify lead indications.
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SAR Studies: Modify the amine group (e.g., acylation, sulfonylation) to enhance potency and selectivity.
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ADMET Optimization: Assess pharmacokinetics in preclinical models to guide formulation development.
Collaboration with academic and industrial partners could accelerate translation, leveraging shared expertise in fluorinated compound synthesis .
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